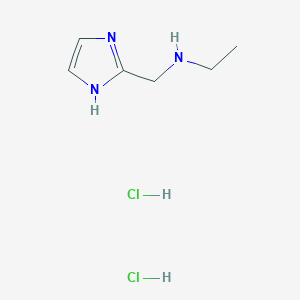

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride

説明

Historical Context and Discovery

The development of N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride is situated within the broader context of imidazole chemistry, which has a rich scientific history dating back to the 19th century.

Imidazole, the parent heterocyclic compound, was discovered in the 19th century by the Polish chemist Radziszewski. The name "imidazole" was coined in 1887 by the German chemist Arthur Rudolf Hantzsch. This foundational work established imidazole as an important building block in organic chemistry.

The history of related compounds provides important context. Histamine, a structurally similar imidazole derivative, was first synthesized in 1907 by Adolf Windaus and his associate W. Vogt by removing the carboxyl group from the amino acid histidine. In 1910, Sir Henry Hallett Dale and his colleagues at the Wellcome Physiological Research Laboratories isolated histamine from mold and demonstrated its role in triggering physiological responses associated with allergic reactions.

The parent compound of N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride is isohistamine (2-(1H-imidazol-2-yl)ethanamine), which differs from histamine in the position of the ethanamine substituent on the imidazole ring. While histamine has the ethanamine group at position 4 (or 5, depending on the nomenclature system), isohistamine has it at position 2.

Research on histamine and related imidazole compounds intensified throughout the 20th century, leading to significant discoveries about their roles in biological systems. The Nobel Prize in Physiology and Medicine was awarded to Daniel Bovet in 1957 for the discovery of antihistamines and to Sir James Black in 1988 for the identification of histamine H2-receptor antagonists.

Nomenclature and Identification Parameters

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride is known by several names and identifiers, reflecting its chemical structure and properties.

Chemical Names:

- N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride

- 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride

- 1H-Imidazole-2-ethanamine, dihydrochloride

- [2-(1H-IMIDAZOL-2-YL)ETHYL]AMINE DIHYDROCHLORIDE

- 2-(2-Imidazolyl)ethanamine Dihydrochloride

- 2-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Chemical Identifiers:

- Chemical Formula: C5H11Cl2N3

- Molecular Weight: 184.06 g/mol

- CAS Number: 17286-47-4

- European Community (EC) Number: 845-763-8, 942-256-4

- PubChem CID: 13170812

- Parent Compound: Isohistamine (CID 3082145)

Structural Representations:

- InChI: InChI=1S/C5H9N3.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H

- InChI Key: YBIQGKPICKGYRI-UHFFFAOYSA-N

- SMILES: C1=CN=C(N1)CCN.Cl.Cl

Table 1: Key Identification Parameters of N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride

The dihydrochloride designation indicates that the compound exists as a salt form where two hydrochloride molecules are associated with the parent structure. This salt formation substantially influences the physicochemical properties of the molecule, particularly increasing its water solubility compared to the free base form.

Position in Imidazole-Containing Compound Classification

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride occupies a specific position within the broader classification of imidazole-containing compounds, which provides important context for understanding its chemical properties and potential applications.

Imidazole serves as the core structural element and is classified as a heterocycle—specifically a diazole due to the presence of two nitrogen atoms in the five-membered ring. The imidazole ring is planar and aromatic, containing six π-electrons (a pair of electrons from the protonated nitrogen atom and one from each of the remaining four atoms of the ring).

A key feature of imidazole chemistry is its amphoteric nature. It functions both as an acid and as a base. As an acid, the pKa of imidazole is 14.5, making it less acidic than carboxylic acids, phenols, and imides, but slightly more acidic than alcohols. As a base, the pKa of the conjugate acid is approximately 7, making imidazole approximately sixty times more basic than pyridine. This amphoteric behavior influences the chemical reactivity of imidazole derivatives including N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride.

Within the classification of alkylimidazoles, the position of the substituent on the imidazole ring significantly affects the compound's properties. According to research findings, the basicity of alkylimidazoles decreases in the following sequence: 1,2,4-trialkylimidazoles > 1,2-dialkylimidazoles > 2-alkylimidazoles > 1,4-dialkylimidazoles > 1-alkylimidazoles. N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride, with its substitution at position 2, falls into the category of 2-alkylimidazoles, giving it moderate basicity compared to other alkylimidazole derivatives.

Structurally, N-(1H-imidazol-2-ylmethyl)ethanamine (isohistamine) differs from histamine (2-(1H-imidazol-4-yl)ethanamine), with the ethanamine group attached to position 2 of the imidazole ring rather than position 4. This positional isomerism results in different chemical and biological properties between the two compounds.

The compound also belongs to the broader class of heterocyclic amines, which include chemicals containing at least one heterocyclic ring and at least one amine group. Many heterocyclic amines have important biological functions, including vitamins and other bioactive compounds.

Table 2: Classification of N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride in Relation to Other Imidazole Compounds

From a structural chemistry perspective, the dihydrochloride salt formation significantly impacts the physical properties of the compound. In this form, both basic nitrogen atoms—one in the imidazole ring and one in the ethanamine group—are protonated and associated with chloride counter-ions. This salt formation enhances water solubility, an important characteristic for potential applications in various scientific and industrial contexts.

特性

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-2-7-5-6-8-3-4-9-6;;/h3-4,7H,2,5H2,1H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCVXAVMFVKOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC=CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation of Imidazole Derivatives

Method Overview:

The foundational step involves N-alkylation of imidazole with suitable electrophiles, typically halogenated compounds such as bromoethyl derivatives, under basic conditions. This approach is widely adopted due to its simplicity and high efficiency.

- Imidazole reacts with ethylene bromide or similar halogenated compounds in the presence of a base like potassium carbonate or sodium hydride in solvents such as dimethylformamide (DMF) or acetonitrile.

- The reaction is conducted at elevated temperatures (around 50-80°C) for several hours to ensure complete alkylation.

- Post-reaction, the mixture is purified via recrystallization or chromatography.

- Alkylation with tert-butyl bromoacetate followed by hydrolysis yields imidazol-2-ylmethyl derivatives.

- Solvent-free conditions have been explored, reducing environmental impact and process time, with successful synthesis of imidazol-1-yl-acetic acid derivatives.

Functionalization and Side-Chain Modifications

Method Overview:

Following initial alkylation, further modifications include oxidation, reduction, or substitution to introduce amino groups or other functionalities.

- Catalytic hydrogenation of imidazole derivatives, often using palladium on carbon (Pd/C), converts imidazole rings or side chains into saturated amines.

- Use of Grignard reagents, such as methylmagnesium chloride, facilitates the formation of aminoalkyl side chains attached to the imidazole ring.

- Hydrogenation conditions are optimized at 80-85°C under 3 bar hydrogen pressure, typically over 6 hours, to achieve high yields of the aminoethyl derivatives.

- The process often involves intermediate purification steps, including filtration and crystallization, to isolate the desired compound.

Salt Formation: Dihydrochloride

- The free base of N-(1H-imidazol-2-ylmethyl)ethanamine is converted into its dihydrochloride salt by treatment with hydrochloric acid.

- This step enhances compound stability, solubility, and ease of handling.

- The free base is dissolved in a suitable solvent (e.g., ethanol or water).

- Hydrochloric acid (gas or aqueous solution) is added dropwise under stirring until complete protonation, often monitored by pH or titration.

- The resulting salt precipitates out upon cooling and is collected by filtration.

Alternative Synthetic Routes

a. Cyclization and Ring Closure:

Some methods involve cyclization of aminoalkyl precursors with imidazole derivatives, forming the imidazole ring in situ, followed by functionalization.

b. One-Pot Multi-Step Processes:

Recent advances include solvent-free or microwave-assisted syntheses, reducing reaction times and improving yields.

Research Findings and Insights

Efficiency and Yield:

The alkylation and hydrogenation routes typically achieve yields exceeding 80%, with some solvent-free methods reaching over 77% yield, demonstrating their practicality.Purity and Scalability:

Purification via recrystallization and filtration ensures high purity, while solvent-free methods and microwave-assisted synthesis offer scalable, eco-friendly alternatives.Innovations: Recent research emphasizes green chemistry principles, such as solvent-free reactions and microwave-assisted processes, to improve sustainability and reduce reaction times.

化学反応の分析

Types of Reactions

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reactions: These reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction may produce various amine derivatives.

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its imidazole structure is significant for the development of drugs that interact with biological receptors involved in these conditions .

Case Study: Neurological Drug Development

Research has demonstrated that derivatives of imidazole can enhance the efficacy of drugs aimed at treating conditions like Alzheimer's disease. The compound's ability to inhibit certain enzymes makes it a candidate for further exploration in this area .

Biochemical Research

Enzyme Inhibition and Receptor Binding

The compound is extensively used in studies focused on enzyme inhibition and receptor binding. Its interactions with biological pathways provide insights into therapeutic strategies for various diseases .

Case Study: Receptor Interaction Analysis

In a study examining the binding affinity of imidazole derivatives to specific receptors, N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride was found to exhibit significant inhibitory effects on target enzymes, suggesting potential therapeutic applications .

Material Science

Formulation of Advanced Materials

This compound is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties enhance the durability and chemical resistance of these materials .

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings | Durability, Chemical Resistance |

| Advanced Composites | Structural Components | Strength, Stability |

Agricultural Chemistry

Development of Agrochemicals

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride plays a role in creating agrochemicals that improve crop protection products. This contributes to sustainable agricultural practices by enhancing the effectiveness of pesticides and herbicides .

Case Study: Crop Protection Efficacy

Research indicates that formulations containing this compound show improved efficacy against various pests and diseases, leading to higher crop yields and reduced chemical usage .

Diagnostic Tools

Utilization in Diagnostic Reagents

The compound is also employed in developing diagnostic reagents for detecting biological markers in clinical settings. Its chemical properties facilitate interactions with specific biomolecules, enhancing detection sensitivity .

| Diagnostic Application | Biological Marker Detected | Sensitivity Improvement |

|---|---|---|

| Clinical Diagnostics | Various Biomarkers | Enhanced Detection Rates |

作用機序

The mechanism of action of N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This compound can modulate enzyme activity, affecting metabolic processes and cellular functions .

類似化合物との比較

Structural and Functional Differences

The table below highlights key structural analogs and their distinctions from N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride:

Pharmacological and Chemical Properties

- Receptor Interactions : The main compound’s imidazole-methyl-ethanamine structure resembles histamine analogs, which often target H₁ or H₂ receptors . Substitutions on the imidazole ring (e.g., methyl or methoxy groups) can alter binding affinity and selectivity .

- Solubility and Bioavailability : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, facilitating in vitro assays. For example, 2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine dihydrochloride’s methoxy group may further enhance membrane permeability .

- Synthetic Routes : Many analogs are synthesized via nucleophilic substitution or condensation reactions. describes a method using K₂CO₃ in acetonitrile, applicable to the main compound .

生物活性

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique imidazole structure, which is associated with various biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₅H₁₁Cl₂N₃

- Molecular Weight : 179.07 g/mol

- CAS Number : 13170812

- Purity : Typically around 95%

The exact mechanism of action for N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride is not fully understood. However, its imidazole moiety allows it to interact with various biological targets, influencing numerous biochemical pathways. Imidazole derivatives are known to exhibit:

- Antimicrobial Activity : They can inhibit the growth of bacteria and fungi.

- Anticancer Properties : Certain imidazole derivatives have been shown to induce apoptosis in cancer cells.

- Neurotransmitter Modulation : They may interact with receptors involved in neurotransmission, potentially affecting mood and cognitive functions.

Antimicrobial Activity

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that derivatives of imidazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Inhibition of cell wall synthesis | |

| Gram-negative Bacteria | Disruption of membrane integrity | |

| Fungi | Inhibition of ergosterol synthesis |

Anticancer Activity

Research has shown that N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride can induce apoptosis in various cancer cell lines. A study highlighted its effectiveness in sensitizing melanoma cells to radiation therapy by increasing the production of reactive oxygen species (ROS), leading to DNA damage and cell death.

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A375 (Melanoma) | 15 | ROS generation, DNA damage |

| MDA-MB-231 (Breast) | 12 | Apoptosis induction via caspase activation |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride against Staphylococcus aureus demonstrated a significant reduction in bacterial load when treated with the compound at concentrations above 10 µg/mL. The results indicated a potential for developing new antimicrobial agents based on imidazole derivatives. -

Case Study on Anticancer Effects :

In a comparative study involving various imidazole derivatives, N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride exhibited superior cytotoxicity against breast cancer cell lines compared to other tested compounds. The mechanism was linked to increased levels of intracellular ROS and subsequent activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride, and how can purity be validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions involving imidazole derivatives and ethanamine precursors. For example, imidazol-2-ylmethylamine intermediates may react with chloroethane derivatives under controlled pH conditions .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against certified reference materials. Mass spectrometry (ESI-MS) can confirm molecular weight (expected [M+H]+: ~193.1 g/mol for the free base). Elemental analysis should align with theoretical values (C: 39.64%, H: 6.85%, N: 19.83%, Cl: 33.68%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H NMR (D2O) should show imidazole protons (δ 7.2–7.8 ppm), methylene groups adjacent to the imidazole ring (δ 3.5–4.0 ppm), and ethylamine signals (δ 2.6–3.1 ppm). ¹³C NMR will confirm sp² carbons in the imidazole ring (~125–135 ppm) .

- FT-IR : Look for N-H stretches (~3200–3400 cm⁻¹), C-N imidazole vibrations (~1600 cm⁻¹), and C-Cl stretches (~650 cm⁻¹) from the hydrochloride counterion .

Q. What safety protocols are essential when handling this compound?

- Hazards : Potential skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) at room temperature to prevent hygroscopic degradation .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

- Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water).

- Refinement : Use SHELXL (part of the SHELX suite) for small-molecule refinement. Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and thermal displacement consistency .

- Data Interpretation : Compare experimental bond angles (e.g., imidazole ring planarity) with DFT-optimized models to identify protonation states or salt form discrepancies .

Q. How should researchers address contradictory solubility data in aqueous vs. organic solvents?

- Methodology : Perform systematic solubility tests (USP/Ph. Eur. guidelines) in buffers (pH 1–10) and solvents (DMSO, ethanol). Use UV-Vis spectroscopy for quantification.

- Analysis : If solubility in water is lower than literature values (e.g., <50 mg/mL), consider counterion effects (dihydrochloride vs. free base) or polymorphic forms. DSC/TGA can identify hydrate formation .

Q. What strategies optimize ligand-receptor binding studies involving this compound?

- Experimental Design : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd). Include controls for non-specific interactions (e.g., imidazole alone).

- Data Challenges : If binding data conflicts with computational docking (e.g., AutoDock Vina), re-evaluate protonation states at physiological pH. Molecular dynamics simulations (AMBER/CHARMM) can clarify conformational flexibility .

Q. How can impurities be profiled, and what thresholds are acceptable for pharmacological studies?

- Impurity Identification : LC-MS/MS can detect common byproducts (e.g., N-alkylation side products or hydrolysis derivatives). Reference EP/USP guidelines for impurity limits (<0.15% for unknown impurities) .

- Mitigation : Optimize reaction time/temperature to minimize byproducts. Use preparative HPLC for purification if necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。